4-[6-(Benzyloxy)hexyl]aniline
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Overview
Description
4-[6-(Benzyloxy)hexyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyloxy group attached to a hexyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[6-(Benzyloxy)hexyl]aniline typically involves the reaction of 4-(benzyloxy)aniline with a suitable hexylating agent. One common method is the alkylation of 4-(benzyloxy)aniline using 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-[6-(Benzyloxy)hexyl]aniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-[6-(Benzyloxy)hexyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its role in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[6-(Benzyloxy)hexyl]aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
4-(Benzyloxy)aniline: Shares the benzyloxy group but lacks the hexyl chain.
4-(Hexyloxy)aniline: Contains a hexyloxy group instead of a benzyloxy group.
4-(Benzyloxy)phenol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness: 4-[6-(Benzyloxy)hexyl]aniline is unique due to the presence of both benzyloxy and hexyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
878027-93-1 |
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Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(6-phenylmethoxyhexyl)aniline |
InChI |
InChI=1S/C19H25NO/c20-19-13-11-17(12-14-19)8-4-1-2-7-15-21-16-18-9-5-3-6-10-18/h3,5-6,9-14H,1-2,4,7-8,15-16,20H2 |
InChI Key |
MRMVRHCORUTFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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